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Compound of Interest

Compound Name: A-841720

CAS No.: 869802-58-4

Cat. No.: B1664755

Get Quote

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the

Potent mGluR1 Antagonist

Abstract
A-841720 is a potent and selective non-competitive antagonist of the metabotropic glutamate

receptor 1 (mGluR1). This document provides a comprehensive technical overview of A-
841720, including its chemical structure, physicochemical properties, and its role as a

modulator of the mGluR1 signaling pathway. Detailed methodologies for its synthesis,

purification, and characterization, where publicly available, are presented. This guide is

intended for researchers, scientists, and drug development professionals investigating the

therapeutic potential of mGluR1 antagonists.

Chemical Structure and Identification
A-841720 is a heterocyclic compound with the systematic name 9-(Dimethylamino)-3-

(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.[1] Its structure is

characterized by a fused pyridothienopyrimidinone core, a dimethylamino substituent, and a

hexahydro-1H-azepin-1-yl group.
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Table 1: Chemical Identifiers for A-841720

Identifier Value Reference

Systematic Name

9-(Dimethylamino)-3-

(hexahydro-1H-azepin-1-

yl)pyrido[3',2':4,5]thieno[3,2-

d]pyrimidin-4(3H)-one

[1]

CAS Number 869802-58-4 [1]

Molecular Formula C₁₇H₂₁N₅OS [1]

SMILES
CN(C)c1ccnc2c1c3c(c(=O)n(c

n3)N4CCCCCC4)s2
[1]

InChI Key
GYWGXEGOXODOQU-

UHFFFAOYSA-N
[1]

Physicochemical Properties
A summary of the known chemical and physical properties of A-841720 is provided below. It is

important to note that comprehensive public data on properties such as melting point, boiling

point, and pKa are limited.

Table 2: Physicochemical Properties of A-841720

Property Value Reference

Molecular Weight 343.45 g/mol [1]

Solubility Soluble in DMSO

Melting Point Not publicly available

Boiling Point Not publicly available

pKa Not publicly available

Biological Activity and Signaling Pathway
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A-841720 acts as a potent, non-competitive antagonist of the metabotropic glutamate receptor

1 (mGluR1).[2][3] mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in

modulating excitatory synaptic transmission in the central nervous system.

Upon activation by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade

through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate

(IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum,

triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular

Ca²⁺, activates protein kinase C (PKC). As a non-competitive antagonist, A-841720 binds to an

allosteric site on the mGluR1 receptor, preventing its activation by glutamate and thereby

inhibiting this downstream signaling cascade.
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Figure 1: A-841720 inhibits the mGluR1 signaling pathway.
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Table 3: Pharmacological Data for A-841720

Parameter Species Value Assay Reference

IC₅₀ Human 10.7 ± 3.9 nM

Agonist-induced

calcium

mobilization

[2][3]

IC₅₀ Rat 1.0 ± 0.2 nM

Agonist-induced

calcium

mobilization

[2][3]

ED₅₀ Rat 23 µmol/kg

Complete

Freund's

adjuvant-induced

inflammatory

pain

[2][3]

ED₅₀ Rat 27 µmol/kg

L5-L6 spinal

nerve ligation

model of

neuropathic pain

[2][3]

Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis, purification,

and characterization of A-841720 are scarce. However, based on general methodologies for

the synthesis of similar pyridothienopyrimidinone derivatives, a plausible workflow can be

outlined.

Synthesis
The synthesis of pyridothienopyrimidinone derivatives often involves a multi-step process

starting from a substituted aminothiophene precursor. A generalized synthetic workflow is

depicted below.
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Figure 2: Generalized synthetic workflow for A-841720.
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Purification
Purification of the final compound would typically involve standard chromatographic

techniques.

Column Chromatography: Initial purification of the crude product is likely achieved using

silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl

acetate in hexanes or dichloromethane in methanol) to separate the desired product from

unreacted starting materials and byproducts.

Recrystallization: Further purification can be achieved by recrystallization from an

appropriate solvent or solvent mixture to obtain a highly pure crystalline solid.

Characterization
The structure and purity of the synthesized A-841720 would be confirmed using a combination

of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be

used to confirm the chemical structure by identifying the chemical shifts, coupling constants,

and integration of the protons and carbons, respectively, which should be consistent with the

proposed structure of A-841720.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to

determine the accurate mass of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would

be assessed by HPLC, typically using a reverse-phase column and a mobile phase gradient

of acetonitrile and water, with detection by UV absorbance.

Conclusion
A-841720 is a valuable research tool for investigating the physiological and pathological roles

of the mGluR1 receptor. Its high potency and selectivity make it a suitable candidate for in vitro

and in vivo studies aimed at understanding the therapeutic potential of mGluR1 antagonism in

various neurological and psychiatric disorders. This technical guide provides a foundational

understanding of the key chemical and biological properties of A-841720, though a lack of
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publicly available, detailed experimental protocols necessitates reliance on generalized

methodologies for its synthesis and characterization. Further research and publication of

detailed experimental data will be crucial for advancing the study of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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